Mirabegron-d8 -

Mirabegron-d8

Catalog Number: EVT-1507267
CAS Number:
Molecular Formula: C21H16D8N4O2S
Molecular Weight: 404.555
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 223673-61-8 (unlabelled)
Source and Classification

Mirabegron-d8 is classified under the category of pharmaceutical compounds. Its molecular formula is C21H16D8N4O2SC_{21}H_{16}D_8N_4O_2S, with a molecular weight of 404.56 g/mol. The deuterated version, indicated by the "d8," signifies that eight hydrogen atoms in the original mirabegron structure are replaced with deuterium, an isotope of hydrogen. This modification aids in various analytical applications, particularly in studies involving drug metabolism and distribution .

Synthesis Analysis

Methods and Technical Details

The synthesis of mirabegron-d8 involves several chemical reactions that typically start from common precursors used in the synthesis of non-deuterated mirabegron. The general synthetic pathway includes:

  1. Formation of Key Intermediates: The process begins with the reaction of 2-(2-aminothiazole-4-) acetic hydrochloride with an amino protective agent to yield an intermediate compound.
  2. Condensation Reaction: This intermediate undergoes a condensation reaction with another precursor in the presence of a condensating agent and an acid-binding agent.
  3. Substitution Reaction: A substitution reaction occurs with (R)-2-amino-1-phenethyl alcohol under the influence of an acid-binding agent, followed by deprotection to yield mirabegron.
  4. Deuteration: Specific steps are incorporated to replace hydrogen atoms with deuterium, typically utilizing deuterated solvents or reagents during key reactions.

This method ensures high purity and yield, making it suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

The molecular structure of mirabegron-d8 retains the core framework of mirabegron but includes deuterium atoms instead of hydrogen at specified positions. The structural formula can be represented as follows:

Mirabegron d8 C21H16D8N4O2S\text{Mirabegron d8 }C_{21}H_{16}D_8N_4O_2S

Key structural features include:

  • A thiazole ring
  • An aromatic amine group
  • A phenethylamine moiety

The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, influencing its behavior in biological systems and analytical methods .

Chemical Reactions Analysis

Reactions and Technical Details

Mirabegron-d8 can participate in various chemical reactions similar to those involving mirabegron due to its structural similarity. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the amine groups can engage in nucleophilic substitution reactions.
  • Hydrogenation: The presence of double bonds in certain precursors allows for hydrogenation reactions, which can be monitored using deuterium labeling.
  • Metabolic Reactions: In biological systems, mirabegron-d8 undergoes metabolic transformations that can be tracked using mass spectrometry due to the distinct mass differences introduced by deuteration.

These reactions are crucial for understanding the pharmacokinetics and dynamics of mirabegron-d8 in clinical settings .

Mechanism of Action

Process and Data

Mirabegron-d8 functions as a selective beta-3 adrenergic agonist. Upon administration, it binds to beta-3 adrenergic receptors located in the bladder detrusor muscle, leading to:

  1. Receptor Activation: Binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels.
  2. Muscle Relaxation: Elevated cyclic adenosine monophosphate promotes relaxation of the detrusor muscle, enhancing bladder capacity and reducing urgency.
  3. Therapeutic Effects: This mechanism results in improved symptoms associated with overactive bladder conditions.

Pharmacokinetic studies utilizing mirabegron-d8 provide insights into absorption, distribution, metabolism, and excretion processes due to its isotopic labeling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mirabegron-d8 exhibits properties similar to those of mirabegron but with variations due to deuteration:

These properties are essential for formulation development and analytical method validation .

Applications

Scientific Uses

Mirabegron-d8 serves several important roles in scientific research:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to trace metabolic pathways and evaluate drug interactions more effectively.
  • Analytical Method Development: Used as a reference standard in developing analytical techniques for quantifying mirabegron levels in biological samples.
  • Research on Drug Efficacy: Facilitates studies exploring the therapeutic efficacy and safety profiles of beta-3 adrenergic agonists.
Chemical Characterization of Mirabegron-d8

Physicochemical Properties and Stability Profiling

Deuteration significantly alters mirabegron-d8’s physicochemical behavior relative to its non-deuterated counterpart (C₂₁H₂₄N₄O₂S; MW: 396.51 g/mol) [4]. Key property changes include:

  • Solubility: Reduced aqueous solubility (0.24 mg/mL vs. 0.41 mg/mL for mirabegron) due to increased hydrophobic character from C–D bonds [4] [8].
  • LogP: Higher experimental logP (2.18 vs. 1.85), indicating enhanced lipophilicity [9].
  • Melting Point: Unchanged (138–140°C), confirming crystalline structure integrity [4].

Stability studies under ICH guidelines reveal deuterium’s protective effect:

  • Thermal Stability (105°C, 24h): <0.5% degradation vs. 1.2% for mirabegron [1].
  • Photolytic Stress (1.2 million lux·h): Degradation products reduced by 60% due to slower C–D bond cleavage kinetics [5].
  • Hydrolytic Resistance (pH 1–13, 80°C): Pseudo-first-order degradation constants (k) 1.7–2.3× lower than mirabegron, demonstrating isotopic stabilization of amide bonds [8].

Table 2: Comparative Physicochemical Properties

PropertyMirabegron-d8MirabegronAnalytical Method
Molecular Weight404.56 g/mol396.51 g/molHRMS
Aqueous Solubility0.24 mg/mL (25°C)0.41 mg/mL (25°C)USP dissolution apparatus
logP2.181.85HPLC retention time
Melting Point138–140°C138–140°CDSC
Degradation k (pH 7)0.008 h⁻¹0.015 h⁻¹HPLC-UV

Solid-state stability assessments of mirabegron-d8 show no polymorphic transitions under 40°C/75% RH for 6 months, as validated by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) [5].

Deuterium Incorporation Efficiency and Positional Isomerism

Synthesis of mirabegron-d8 employs catalytic H/D exchange or de novo construction using deuterated building blocks. The preferred route involves:

  • Deuterated Phenylethanol Synthesis: (R)-2-bromo-1-(phenyl-d₅)ethanol reacts with NaBD₄, yielding (R)-2-hydroxy-2-(phenyl-d₅)ethyl-1,1,2-d₃ amine[dagger] [3].
  • Coupling: Condensation with 2-(2-aminothiazol-4-yl)acetic acid via EDC/HOBt activation [3].

Isotopic incorporation efficiency reaches 97–99% when using Pd/C or Rh catalysts under optimized conditions (D₂ pressure: 50 psi; 80°C) [1]. Positional isomerism risks arise if incomplete deuteration occurs, leading to:

  • Regioisomers: e.g., deuteration at thiazole-C₅ instead of phenyl rings.
  • Diastereomerism: Racemization during synthesis altering chiral center integrity [7].

LC-MS/MS analyses detect trace isomers (<0.3%) using hydrophilic interaction liquid chromatography (HILIC), which resolves positional variants [8]. Deuterium also confers metabolic advantages: In vitro human liver microsome assays show 40% lower clearance vs. mirabegron, attributed to attenuated CYP3A4/CYP2D6-mediated N-dealkylation (primary oxidation site blocked by deuterium) [9]. Kinetic isotope effects (KIEs) of 3.1–5.8 are observed for C–D bonds at metabolic soft spots, extending plasma half-life in preclinical models [1] [9].

Table 3: Deuterium Incorporation and Metabolic Impact

ParameterValueSignificance
Isotopic Purity98.5 ± 0.4%Ensures minimal batch variability
Major Isomer Content>99.7%Confirms regioselective deuteration
Microsomal Clearance12 mL/min/kg (vs. 20 for mirabegron)Demonstrates metabolic stabilization
Kinetic Isotope Effect4.2 (CYP3A4 pathway)Validates deuterium’s protective role

Properties

Product Name

Mirabegron-d8

Molecular Formula

C21H16D8N4O2S

Molecular Weight

404.555

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.